Cas no 69884-00-0 (Pseudoginsenoside F11)

Pseudoginsenoside F11 化学的及び物理的性質
名前と識別子
-
- Pseudoginsenoside F11
- (3b,6a,12b,24R)-20,24-Epoxy-3,12,25-trihydroxydammaran-6-yl 2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranoside
- (3b,6a,12b,24R)-20,24-Epoxy-3,12,25-trihydroxydammaran-6-yl 2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranoside
- b-D-Glucopyranoside, (3b,6a,12b,24R)-20,24-epoxy-3,12,25-trihydroxydammaran-6-yl 2-O-(6-deoxy-a-L-mannopyranosyl)-
- Ginsenoside A1
- PSEUDOGINSENOSIDE F11(P) PrintBack
- Pseudoginsenoside F11
- (24R)-Pseudoginsenoside F11
- (3b,6a,12b,24R)-20,24-Epoxy-3,12,25
- 24(S)-pseudo-ginsenoside-F11
- PSEUDOGINSENOSIDE
- Pseudoginsenoside FII
- Pseudoginsenoside-F11
- pseudo-ginsenoside-Fll
- Pseuginsenoside F11
- Pseuginsensoside F11
- (3β,6α,12β,24R)-20,24-Epoxy-3,12,25-trihydroxydammaran-6-yl 2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranoside
- (2R)-2-[(2S)-2-[[(5R,8R,9S,10R,13S,14R,17R)-3,12-Dihydroxy-17-[(2S)-5-(2-hydroxypropan-2-yl)-2-methy
- HMS3327I02
- HMS3350F20
- HY-N0541
- AKOS037514802
- beta-D-Glucopyranoside, (3beta,6alpha,12beta,24R)-20,24-epoxy-3,12,25-trihydroxydammaran-6-yl 2-O-(6-deoxy-alpha-L-mannopyranosyl)-
- DTXSID00275690
- CS-3844
- 1ST40104
- (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol
- 69884-00-0
- Pseudoginsenoside- F11
- LS-15448
- ss-D-Glucopyranoside, (3ss,6a,12ss,24R)-20,24-epoxy-3,12,25-trihydroxydammaran-6-yl 2-O-(6-deoxy-a-L-mannopyranosyl)-; Dammarane, ss-D-glucopyranoside deriv.; (3ss,6a,12ss,24R)-20,24-Epoxy-3,12,25-trihydroxydammaran-6-yl 2-O-(6-deoxy-a-L-mannopyranosyl)-ss-D-glucopyranoside; Ginsenoside A1; Pseudoginsenoside F11
- (2S,3R,4R,5R,6S)-2-{[(2R,3R,4S,5S,6R)-2-{[(1S,3aR,3bR,5S,5aR,7S,9aR,9bR,11R,11aR)-7,11-dihydroxy-1-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-3a,3b,6,6,9a-pentamethyl-dodecahydro-1H-cyclopenta[a]phenanthren-5-yl]oxy}-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy}-6-methyloxane-3,4,5-triol
- DA-57192
-
- MDL: MFCD29472569
- インチ: 1S/C42H72O14/c1-19-28(46)30(48)32(50)35(52-19)55-33-31(49)29(47)23(18-43)54-36(33)53-22-17-41(8)24(39(6)13-11-25(45)37(2,3)34(22)39)16-21(44)27-20(10-14-40(27,41)7)42(9)15-12-26(56-42)38(4,5)51/h19-36,43-51H,10-18H2,1-9H3/t19?,20?,21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,39-,40-,41-,42+/m1/s1
- InChIKey: JBGYSAVRIDZNKA-JSCHQAEYSA-N
- ほほえんだ: O(C1([H])C([H])(C([H])(C([H])(C([H])(C([H])([H])O[H])O1)O[H])O[H])OC1([H])C([H])(C([H])(C([H])(C([H])(C([H])([H])[H])O1)O[H])O[H])O[H])C1([H])C([H])([H])[C@]2(C([H])([H])[H])C([H])(C([H])([H])C([H])(C3([H])C([H])([C@]4(C([H])([H])[H])C([H])([H])C([H])([H])C([H])(C(C([H])([H])[H])(C([H])([H])[H])O[H])O4)C([H])([H])C([H])([H])[C@@]23C([H])([H])[H])O[H])[C@@]2(C([H])([H])[H])C([H])([H])C([H])([H])C([H])(C(C([H])([H])[H])(C([H])([H])[H])C21[H])O[H]
計算された属性
- せいみつぶんしりょう: 800.49200
- どういたいしつりょう: 800.49220697 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 9
- 水素結合受容体数: 14
- 重原子数: 56
- 回転可能化学結合数: 7
- 複雑さ: 1430
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 18
- 不確定原子立体中心数: 5
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 228
- ぶんしりょう: 801.0
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.3300
- ゆうかいてん: No data available
- ふってん: 885.3±65.0 °C at 760 mmHg
- フラッシュポイント: 489.2±34.3 °C
- 屈折率: 1.597
- PSA: 228.22000
- LogP: 1.35860
- かんど: 空気と光に敏感
Pseudoginsenoside F11 セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 22
- セキュリティの説明: 24/25
-
危険物標識:
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Pseudoginsenoside F11 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chengdu Biopurify Phytochemicals Ltd | BP1164-1000mg |
Pseudoginsenoside F11 |
69884-00-0 | 98% | 1000mg |
$650 | 2023-07-26 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-XO578-5mg |
Pseudoginsenoside F11 |
69884-00-0 | ,≥98% | 5mg |
¥333.4 | 2023-09-01 | |
DC Chemicals | DCN-008-20 mg |
Pseudoginsenoside F11 |
69884-00-0 | >98%, Standard References Grade | 20mg |
$280.0 | 2022-02-28 | |
ChemScence | CS-3844-10mg |
Pseudoginsenoside F11 |
69884-00-0 | ≥98.0% | 10mg |
$106.0 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3920-25 mg |
Pseudoginsenoside F11 |
69884-00-0 | 99.50% | 25mg |
¥1436.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3920-10 mg |
Pseudoginsenoside F11 |
69884-00-0 | 99.50% | 10mg |
¥798.00 | 2022-04-26 | |
LKT Labs | P7318-1 mg |
Pseudoginsenoside F11 |
69884-00-0 | ≥98% | 1mg |
$92.70 | 2023-07-10 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 67530-10MG |
Pseudoginsenoside F11 |
69884-00-0 | analytical standard | 10MG |
¥6335.12 | 2022-02-23 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL89769-10MG |
69884-00-0 | 10MG |
¥5614.94 | 2023-01-06 | |||
SHENG KE LU SI SHENG WU JI SHU | sc-281139-10 mg |
Pseudoginsenoside FII, |
69884-00-0 | 10mg |
¥1,279.00 | 2023-07-10 |
Pseudoginsenoside F11 関連文献
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
2. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
10. Back matter
Pseudoginsenoside F11に関する追加情報
Pseudoginsenoside F11 (CAS No. 69884-00-0): An Overview of Its Properties, Applications, and Recent Research
Pseudoginsenoside F11 (CAS No. 69884-00-0) is a naturally occurring compound derived from the roots of Panax notoginseng, commonly known as Notoginseng or Sanqi. This compound has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities and potential therapeutic applications. In this comprehensive overview, we will delve into the chemical properties, biological activities, and recent research findings related to Pseudoginsenoside F11.
Chemical Properties: Pseudoginsenoside F11 is a triterpene saponin, a class of compounds characterized by their complex structure and diverse biological activities. The molecular formula of Pseudoginsenoside F11 is C47H80O18, with a molecular weight of approximately 944.09 g/mol. It is a white crystalline powder that is soluble in methanol, ethanol, and water. The compound's structural features include multiple hydroxyl groups and a glycosidic bond, which contribute to its unique biological properties.
Biological Activities: Extensive research has demonstrated that Pseudoginsenoside F11 exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and cardioprotective effects. One of the key mechanisms by which Pseudoginsenoside F11 exerts its anti-inflammatory effects is through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been shown to reduce oxidative stress by scavenging free radicals and upregulating antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx).
Neuroprotective Effects: Recent studies have highlighted the neuroprotective potential of Pseudoginsenoside F11. In a study published in the Journal of Neurochemistry, researchers found that Pseudoginsenoside F11 can protect neurons from oxidative damage and apoptosis induced by hydrogen peroxide. This neuroprotective effect is attributed to its ability to modulate intracellular signaling pathways such as the PI3K/Akt pathway, which plays a crucial role in cell survival.
Cardioprotective Effects: The cardioprotective properties of Pseudoginsenoside F11 have also been extensively studied. A study published in the European Journal of Pharmacology demonstrated that Pseudoginsenoside F11 can protect cardiac cells from ischemia-reperfusion injury by reducing myocardial infarct size and improving cardiac function. This effect is mediated through the activation of the Nrf2/HO-1 pathway, which enhances cellular antioxidant defenses.
Clinical Applications: The diverse biological activities of Pseudoginsenoside F11 have led to its exploration in various clinical settings. In traditional Chinese medicine, Notoginseng extracts containing high levels of Pseudoginsenoside F11 have been used for centuries to treat cardiovascular diseases, neurological disorders, and inflammatory conditions. Modern research has further validated these traditional uses and identified new potential applications for this compound.
Recent Research Findings: Recent advancements in the field have shed light on new mechanisms and potential therapeutic targets for Pseudoginsenoside F11. A study published in the journal Biomolecules reported that Pseudoginsenoside F11 can inhibit the proliferation and migration of vascular smooth muscle cells (VSMCs), which are key contributors to atherosclerosis. This finding suggests that Pseudoginsenoside F11 strong> may have potential as an anti-atherosclerotic agent.
In another study published in the Journal of Ethnopharmacology, researchers investigated the effects of Pseudoginsenoside F11 strong> on cognitive function in animal models of Alzheimer's disease. The results showed that treatment with < strong >Pseudoginsenoside F11< / strong > improved cognitive performance and reduced amyloid-beta (Aβ) deposition in the brain. These findings highlight the potential of< strong >Pseudoginsenoside F11< / strong > as a therapeutic agent for neurodegenerative diseases. p > < p >< strong >Conclusion:< / strong > In summary,< strong >Pseudoginsenoside F11< / strong >(CAS No.< span style="font-weight: bold;">69884-00-0< / span>) is a multifaceted compound with a wide range of biological activities and potential therapeutic applications.< / p > < p >Its anti-inflammatory,< span style="font-weight: bold;">antioxidant,< / span >neuroprotective,< span style="font-weight: bold;">and cardioprotective effects make it an attractive candidate for further research and development in various medical fields.< / p > < p >As research continues to uncover new mechanisms and potential applications for< span style="font-weight: bold;">Pseudoginsenoside F11,< / span >it is likely that this compound will play an increasingly important role in the treatment of various diseases.< / p > article > response >
69884-00-0 (Pseudoginsenoside F11) 関連製品
- 113982-32-4(b-D-Glucopyranoside, (3b,5b,25S)-spirostan-3-yl O-6-deoxy-a-L-mannopyranosyl-(1®4)-O-[b-D-glucopyranosyl-(1®2)]-)
- 41059-79-4(Timosaponin AIII)
- 96-82-2(Lactobionic acid)
- 156764-82-8(Hosenkoside B)
- 69-79-4((2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-{(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yloxy}hexanal)
- 136656-07-0(Timosaponin BII)
- 11024-24-1(Digitonin)
- 84687-42-3(Astragaloside III)
- 84687-43-4(Astragaloside IV)
- 83207-58-3(Astragaloside A)